molecular formula C23H22N6O2S2 B11182574 1-({[1-(1,3-benzothiazol-2-yl)-5-phenyl-1H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide

1-({[1-(1,3-benzothiazol-2-yl)-5-phenyl-1H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide

Cat. No.: B11182574
M. Wt: 478.6 g/mol
InChI Key: LWZRXMCVPJXCDI-UHFFFAOYSA-N
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Description

1-({[1-(1,3-benzothiazol-2-yl)-5-phenyl-1H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide is a complex organic compound that features a benzothiazole ring, a triazole ring, and a piperidine ring

Preparation Methods

The synthesis of 1-({[1-(1,3-benzothiazol-2-yl)-5-phenyl-1H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the benzothiazole and triazole intermediates. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives . The triazole ring is often formed via the Huisgen cycloaddition reaction between azides and alkynes . The final step involves the coupling of these intermediates with piperidine-4-carboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC .

Industrial production methods for this compound would likely involve optimizing these synthetic routes for scale-up, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Mechanism of Action

Biological Activity

The compound 1-({[1-(1,3-benzothiazol-2-yl)-5-phenyl-1H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide represents a novel class of heterocyclic compounds that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N4OS2
  • Molecular Weight : 396.52 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that the compound exhibits activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 32 µg/mL .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit key enzymes involved in inflammatory pathways. Specifically, it may inhibit cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs), leading to reduced inflammation and associated symptoms. Studies have reported significant reductions in inflammation markers in animal models treated with related compounds .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been found to inhibit the growth of specific cancer cell lines by targeting molecular pathways involved in cell proliferation. The mechanism involves interaction with tyrosine-protein phosphatases and other signaling molecules, leading to apoptosis in cancer cells. In particular, compounds featuring the benzothiazole moiety have been noted for their ability to induce cell cycle arrest and apoptosis in cancer models .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

Key Molecular Targets:

  • Cyclooxygenase (COX) : Involved in prostaglandin synthesis.
  • Matrix Metalloproteinases (MMPs) : Associated with extracellular matrix degradation.

Pathway Involvement:
The compound modulates various signaling pathways that are critical for inflammation and cancer progression. By inhibiting COX and MMP activity, it effectively reduces inflammatory responses and tumor growth.

Case Studies

Several studies have evaluated the efficacy of similar compounds in vivo:

  • Study on Antimicrobial Efficacy :
    • Researchers tested a series of benzothiazole derivatives against common pathogens.
    • Results indicated potent antibacterial activity with MIC values as low as 6 µg/mL against resistant strains .
  • Anti-inflammatory Study :
    • An animal model was used to assess the anti-inflammatory effects of a related compound.
    • Significant reductions in paw edema were observed post-treatment compared to controls, suggesting strong anti-inflammatory properties .
  • Anticancer Evaluation :
    • A study involving human cancer cell lines demonstrated that treatment with the compound led to a decrease in cell viability by over 50% at certain concentrations.
    • The mechanism was linked to apoptosis induction through caspase activation pathways .

Properties

Molecular Formula

C23H22N6O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

1-[2-[[1-(1,3-benzothiazol-2-yl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H22N6O2S2/c24-20(31)15-10-12-28(13-11-15)19(30)14-32-22-26-21(16-6-2-1-3-7-16)29(27-22)23-25-17-8-4-5-9-18(17)33-23/h1-9,15H,10-14H2,(H2,24,31)

InChI Key

LWZRXMCVPJXCDI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CSC2=NN(C(=N2)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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